Compound Description: 4- [5- (pyridin-4-yl) -1H- [, , ] triazol-3-yl] pyridine-2-carbonitrile is a compound synthesized and discussed in the context of patent literature related to pharmaceutical applications. The provided abstract does not detail specific biological activity, but implies use as a potential pharmaceutical intermediate.
Relevance: This compound shares the key structural motif of a pyridine-2-carbonitrile with the target compound, 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide. Both compounds contain this specific substituted pyridine ring, suggesting potential similarities in their chemical properties and potential applications. []
Relevance: LCI699 and 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide belong to the same class of substituted pyridines and also share a sulfonamide group. The presence of these common structural features suggests that they might exhibit similar binding properties or interact with related biological targets. []
Compound Description: This complexly substituted pyridine derivative is notable for its potent antimalarial activity, likely due to inhibition of the Plasmodium falciparum prolyl-tRNA synthetase enzyme. Importantly, the two enantiomers of this compound show differing levels of antimalarial activity. []
Relevance: The presence of the pyridine-2-carboxamide moiety in this compound links it structurally to 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, which contains the related pyridine-2-carbonitrile group. This similarity suggests that modifications at the 2-position of the pyridine ring might be a useful strategy for modulating biological activity in this class of compounds. []
Compound Description: This compound is highlighted for its unique crystal structure. It forms a continuous three-dimensional framework through a limited number of hydrogen bonds, specifically N-H...N and C-H...N interactions. []
Relevance: The pyrazolo[3,4-b]pyridine core of this compound shares structural features with the pyridine ring present in 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide. Although their biological activities might differ, the presence of similar heterocyclic frameworks suggests a potential common ground in their synthesis or chemical properties. []
Compound Description: This compound's crystal structure is notable for its twisted conformation and the presence of intermolecular hydrogen bonds involving the sulfonamide group. []
Relevance: Both this compound and 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide contain both a furan ring directly attached to a pyrazole or pyridine ring, respectively, and a benzenesulfonamide moiety. This structural similarity suggests potential overlap in their physicochemical properties. []
Compound Description: This polysubstituted biphenyl compound is of interest due to its synthesis and unique crystal structure, characterized by C–H···π stacking interactions and a three-dimensional supramolecular structure formed through N–H···N hydrogen bonds. []
Relevance: The shared presence of a furan-2-yl substituent on an aromatic ring system in both this compound and 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide suggests potential similarities in their synthetic routes and some physicochemical properties. []
Compound Description: This Schiff base compound is characterized by its non-planar conformation, with significant dihedral angles between the furan ring and the two terminal benzene rings. The crystal structure reveals layers formed through C—H⋯O hydrogen bonds and additional π–π stacking interactions. []
Relevance: The inclusion of this compound underscores the significance of furan-2-yl derivatives as potential building blocks for molecules related to 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide. []
Compound Description: This series of compounds exhibited promising antifungal activity. Particularly, derivatives with chloro, nitro, or methoxy substitutions at the para position of the benzenamine moiety demonstrated enhanced activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []
Relevance: These compounds and 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide both feature a pyridine ring as part of their structure, emphasizing the potential for developing bioactive molecules based on pyridine scaffolds. Although their specific biological targets and activities differ, exploring modifications around the pyridine ring could be beneficial for optimizing their respective activities. []
Compound Description: This benzenesulfonamide derivative was used as a precursor for the synthesis of a zinc(II) phthalocyanine complex, which was further investigated for its photophysical and photochemical properties, suggesting potential applications in photocatalysis. []
Relevance: This compound exhibits structural similarities to 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, specifically the presence of both a pyridine ring and a benzenesulfonamide moiety. []
Compound Description: This series of pyrimidine-linked benzenesulfonamides was synthesized via a palladium-catalyzed Buchwald-Hartwig reaction and screened for antibacterial and antifungal activities. Some compounds within the series exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as against specific fungal strains. []
Relevance: The inclusion of this compound class highlights the broader context of exploring heterocyclic-linked benzenesulfonamides, such as 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, for their potential antimicrobial properties. Although the core heterocycle differs (pyrimidine vs. pyridine), the shared benzenesulfonamide group and the exploration of different heterocyclic linkers provide valuable insights for further structural modifications and biological evaluations. []
Compound Description: This compound served as a ligand (L) for the synthesis and characterization of a cobalt(II) complex, which was further evaluated for its antibacterial activity. The complex, 2, exhibited lower antibacterial activity compared to the free ligand (L) against all tested bacterial strains. []
Relevance: The structural similarity of the (E)-4-(2-(3-methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide ligand (L) with 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide lies in the presence of the benzenesulfonamide moiety and the utilization of heterocyclic rings. While the core heterocycles and their connectivity differ, the shared presence of these groups emphasizes their potential significance in influencing antibacterial activity and highlights the relevance of exploring structural diversity around these pharmacophores. []
Compound Description: MK-8033 is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases, designed to minimize time-dependent inhibition of CYP3A4. Notably, it preferentially binds to the activated state of c-Met and demonstrates significant antitumor activity in a subcutaneous tumor xenograft model. []
Relevance: Despite the differences in core structures, the presence of the pyridine-2-ylmethyl methanesulfonamide moiety in MK-8033 highlights the importance of sulfonamides as pharmacophores in designing kinase inhibitors, a concept relevant to understanding the potential biological activities of 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide. []
Compound Description: N-[11C]7 is a carbon-11 labeled analog of a potent dual PI3K/mTOR inhibitor. It was synthesized and evaluated as a potential radiotracer for positron emission tomography (PET) imaging of PI3K/mTOR activity in cancer. []
Relevance: The presence of the benzenesulfonamide group in both N-[11C]7 and 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide suggests a potential for shared chemical properties or reactivity. While their specific targets and applications differ, the commonality of this functional group highlights its versatility in medicinal chemistry. []
Compound Description: This compound emerged as a potent ecto-5′-nucleotidase (CD73) inhibitor, exhibiting the ability to reverse adenosine-mediated immune suppression in human T cells. It represents a novel chemotype for CD73 allosteric inhibition. []
Relevance: This compound and 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide both share a pyridine ring as a central structural feature. Despite the differences in their overall structures and associated biological activities, this commonality emphasizes the significance of pyridine derivatives as potential pharmacophores. []
Compound Description: Compound 17c is a liver-selective glucokinase (GK) activator with potential for treating type 2 diabetes. []
Relevance: The presence of the sulfonamide group in both 17c and 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, despite differing core structures and targets, highlights the versatility of sulfonamides in medicinal chemistry. []
Compound Description: This family of compounds, synthesized via tandem aza-Wittig and annulation reactions, displayed herbicidal activities. In particular, the derivative 2-[(4-methoxyphenyl)amino]-5-methyl-4-methylene-7-(methylthio)-4H-pyrido[4,3-d][1,3]oxazine-8-carbonitrile showed complete inhibition of grain sorghum growth. []
Relevance: The presence of the pyrido[4,3-d][1,3]oxazine core in these derivatives, which incorporates a pyridine ring, draws a structural parallel to the pyridine ring in 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide. This connection emphasizes the potential for exploring pyridine-containing compounds for diverse biological applications, ranging from pharmaceuticals to agrochemicals. []
Compound Description: VV1 is a Schiff base synthesized from vanillin and 4-aminoantipyrine and showed promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. []
Relevance: While structurally different from 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, VV1 highlights the potential of utilizing heterocyclic compounds, in this case, a pyrazolone derivative, for developing new antibacterial agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.